Pecazine
Overview
Description
It was first synthesized in 1953 by Wilhelm Schuler and Otto Nieschulz and was quickly incorporated into psychiatric practice as an ataractic, i.e., a true tranquilizer rather than a hypnotic or depressant . Pecazine was considered interchangeable with chlorpromazine, albeit with a different side effect profile, which included less sedation and a lower risk of extrapyramidal symptoms due to its potent parasympatholytic and anticholinergic effect .
Mechanism of Action
Target of Action
Pecazine, also known as Mepazine, is a phenothiazine derivative that was historically used as a neuroleptic drug . The primary targets of this compound are the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) and Histamine H1 receptor . MALT1 plays a crucial role in immune response regulation, while the Histamine H1 receptor is involved in inflammatory responses.
Mode of Action
This compound acts as an inhibitor of MALT1 , thereby modulating immune responses. It also acts as an antagonist of the Histamine H1 receptor , which can help reduce inflammation and allergic reactions. By inhibiting these targets, this compound can influence various physiological processes.
Biochemical Pathways
It is known that this compound’s inhibition of malt1 can impact theNF-κB signaling pathway , which plays a key role in immune and inflammatory responses. Its antagonistic action on the Histamine H1 receptor can affect histaminergic neurotransmission .
Pharmacokinetics
Based on its structural similarity to meclizine, another phenothiazine derivative, it can be inferred that this compound may have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the drug, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune and inflammatory responses. By inhibiting MALT1, this compound can potentially suppress immune responses . Its antagonistic action on the Histamine H1 receptor can help alleviate symptoms of allergies and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the chemical environment can impact the drug’s metabolism and function . Additionally, the presence of other substances can affect the drug’s absorption and distribution, thereby influencing its overall effect .
Biochemical Analysis
Biochemical Properties
Pecazine is a phenazine derivative, a large group of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria . Phenazines, including this compound, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival .
Cellular Effects
It is known that phenazines, including this compound, have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They can influence growth and elicit induced systemic resistance .
Molecular Mechanism
Phenazines, including this compound, are known to bind to various biomolecules and exert their effects at the molecular level . They can inhibit or activate enzymes, change gene expression, and have binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that phenazines, including this compound, can have long-term effects on cellular function
Dosage Effects in Animal Models
A study on a related compound, meclizine, showed that it increased longitudinal bone length in a dose-dependent manner in a mouse model of achondroplasia
Metabolic Pathways
Phenazines, including this compound, are known to be involved in various metabolic pathways . They can interact with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Phenazines, including this compound, are known to be transported and distributed within bacterial cells
Subcellular Localization
Phenazines, including this compound, are known to be localized in various subcellular compartments in bacterial cells
Preparation Methods
Pecazine can be synthesized through various synthetic routes. One common method involves the reaction of phenothiazine with 1-methylpiperidine under specific conditions to yield this compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
Pecazine has been a subject of interest in various scientific research fields:
Comparison with Similar Compounds
Pecazine is structurally related to other phenothiazine derivatives, such as:
Chlorpromazine: Similar in its neuroleptic effects but with a different side effect profile, including higher sedation and risk of extrapyramidal symptoms.
Promethazine: Known for its antihistamine and antiemetic properties, promethazine is structurally similar but lacks significant antipsychotic activity.
Prochlorperazine: Another phenothiazine derivative used as an antiemetic and antipsychotic, with a different efficacy and side effect profile compared to this compound.
This compound’s uniqueness lies in its potent parasympatholytic and anticholinergic effects, which differentiate it from other phenothiazine derivatives .
Properties
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21/h2-5,8-11,15H,6-7,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHCDHNUZWWAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-36-2 (mono-hydrochloride) | |
Record name | Pecazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046177 | |
Record name | Pecazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60-89-9 | |
Record name | 10-[(1-Methyl-3-piperidyl)methyl]phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pecazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pecazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pecazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PECAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH34873A38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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